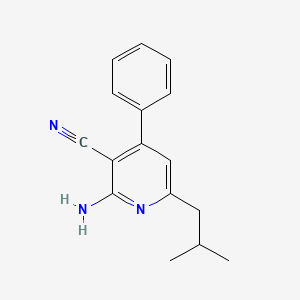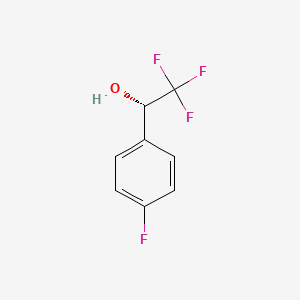
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol
Vue d'ensemble
Description
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, or 4-bromofuran-2-yl trifluoroethanol (BFT), is a synthetic organic compound with a range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BFT has been studied for its ability to act as a catalyst in organic synthesis and as a ligand in medicinal chemistry. BFT is also of interest due to its unique chemical structure, which features a brominated furan ring and a trifluoroethanol moiety. BFT has both a hydrophobic and a hydrophilic character, making it a potentially useful reagent in a variety of chemical reactions.
Applications De Recherche Scientifique
Chemical Modeling and Biological Activity
1,2,4-Triazole derivatives, such as those related to 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, have been explored for various applications including the development of new drugs and plant protection products. Chemical modeling of these compounds by introducing different pharmacophores is a popular research area. Some derivatives demonstrate antimicrobial activity and have been predicted to show a range of biological activities, including antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities (Bigdan, 2021).
Synthetic Applications in Fluorine Chemistry
1-Bromo-1-chloro-2,2,2-trifluoroethane, structurally related to 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol, serves as a building block in fluorine chemistry. It leads to the preparation of various fluorine-containing compounds, particularly those with CF3 groups, through organometallic and free radical reactions (Dmowski, 2011).
Catalytic Synthesis
The compound plays a role in catalytic synthesis processes. For instance, 4-Yn-1-ols undergo oxidative cyclization–alkoxycarbonylation, leading to the production of various organic compounds in this category (Gabriele et al., 2000).
Modification and Synthesis
The modification of related compounds, like 2-(trifluoromethyl)-1H-benzimidazole, through reactions with halogen-containing compounds including bromoacetone and chloroacetamide, demonstrates the versatility of these molecules in chemical synthesis. These processes result in compounds with potential tuberculostatic activity (Shchegol'kov et al., 2013).
Propriétés
IUPAC Name |
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIRAILDYOPEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)


![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)




